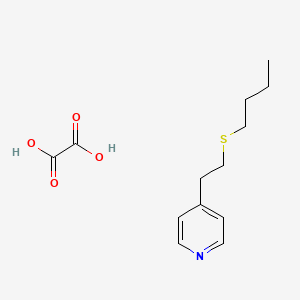
4-(2-butylsulfanylethyl)pyridine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-丁基硫代乙基)吡啶;草酸是一种结合了吡啶和草酸结构特征的化合物。
准备方法
合成路线和反应条件
4-(2-丁基硫代乙基)吡啶的合成通常涉及在碱存在下,4-(2-溴乙基)吡啶与丁硫醇反应生成4-(2-丁基硫代乙基)吡啶。然后将该中间体与草酸反应生成最终产物。反应条件通常包括使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。
工业生产方法
4-(2-丁基硫代乙基)吡啶;草酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。
化学反应分析
反应类型
4-(2-丁基硫代乙基)吡啶;草酸可以进行多种化学反应,包括:
氧化: 丁基硫代基团中的硫原子可以被氧化形成亚砜或砜。
还原: 吡啶环在某些条件下可以被还原形成哌啶衍生物。
取代: 通过亲核取代反应,丁基硫代基团可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用锂铝氢化物或硼氢化钠等还原剂。
取代: 可以使用胺或硫醇等亲核试剂进行取代反应。
主要产物
氧化: 亚砜和砜。
还原: 哌啶衍生物。
取代: 各种取代的吡啶衍生物。
科学研究应用
4-(2-丁基硫代乙基)吡啶;草酸具有多种科学研究应用:
化学: 用作合成更复杂分子的构建单元。
医学: 对其潜在的治疗特性进行研究,包括抗菌和抗癌活性。
工业: 用于开发具有特定光学和电子性能的材料。
作用机制
4-(2-丁基硫代乙基)吡啶;草酸的作用机制涉及其与酶和受体等分子靶标的相互作用。该化合物可以与活性位点或变构位点结合,调节靶分子活性。所涉及的途径可能包括抑制酶活性或改变受体信号传导。
相似化合物的比较
类似化合物
- 4-(2-丁基硫代乙基)吡啶
- 吡啶-2-甲酸
- 2-丁基硫代-4-甲基吡啶
独特性
4-(2-丁基硫代乙基)吡啶;草酸因同时存在丁基硫代基团和草酸部分而独一无二。这种组合赋予其独特的化学和物理性质,使其适用于类似化合物无法实现的特定应用。
属性
CAS 编号 |
134480-50-5 |
|---|---|
分子式 |
C13H19NO4S |
分子量 |
285.36 g/mol |
IUPAC 名称 |
4-(2-butylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8H,2-3,6,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI 键 |
JPUBXSMBWWPRPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















